6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 111928-62-2
VCID: VC19164472
InChI: InChI=1S/C6H2ClF3N2O3/c7-4-2(6(8,9)10)1-3(12(14)15)5(13)11-4/h1H,(H,11,13)
SMILES:
Molecular Formula: C6H2ClF3N2O3
Molecular Weight: 242.54 g/mol

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one

CAS No.: 111928-62-2

Cat. No.: VC19164472

Molecular Formula: C6H2ClF3N2O3

Molecular Weight: 242.54 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one - 111928-62-2

Specification

CAS No. 111928-62-2
Molecular Formula C6H2ClF3N2O3
Molecular Weight 242.54 g/mol
IUPAC Name 6-chloro-3-nitro-5-(trifluoromethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C6H2ClF3N2O3/c7-4-2(6(8,9)10)1-3(12(14)15)5(13)11-4/h1H,(H,11,13)
Standard InChI Key DJDONCWQQHGEAC-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)NC(=C1C(F)(F)F)Cl)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Structure and Substituent Effects

The compound features a pyridin-2(1H)-one ring, a six-membered aromatic system with one nitrogen atom and a ketone group at the 2-position. Substituents include:

  • Chloro group at position 6, enhancing electrophilicity.

  • Nitro group at position 3, contributing to electron deficiency.

  • Trifluoromethyl group at position 5, imparting lipophilicity and metabolic stability .

X-ray crystallography and NMR studies (e.g., 1H^1\text{H} NMR: δ 8.45 ppm for aromatic protons) confirm the planar geometry and electronic effects of these groups .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC6H2ClF3N2O3\text{C}_6\text{H}_2\text{ClF}_3\text{N}_2\text{O}_3
Molecular Weight242.54 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point242.3 ± 35.0 °C
LogP1.71 (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves nitration of 6-chloro-5-(trifluoromethyl)pyridin-2(1H)-one using a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C. This exothermic reaction requires precise temperature control to avoid decomposition.

C6H3ClF3NO+HNO3H2SO4C6H2ClF3N2O3+H2O\text{C}_6\text{H}_3\text{ClF}_3\text{NO} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_6\text{H}_2\text{ClF}_3\text{N}_2\text{O}_3 + \text{H}_2\text{O}

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (∼85%) and purity (>98%). Automated systems regulate reagent stoichiometry and reaction parameters (e.g., 50°C, 2 bar pressure). Post-synthesis purification via column chromatography or recrystallization ensures compliance with pharmaceutical-grade standards .

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 250°C, with a flash point of 100.3°C . Differential scanning calorimetry (DSC) reveals an endothermic peak at 158°C, corresponding to crystal lattice rearrangement .

Solubility and Partitioning

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but low in water (0.12 mg/mL at 25°C) .

  • LogP: 1.71, indicating balanced lipophilicity for membrane penetration .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloro group at position 6 undergoes substitution with amines or alkoxides. For example, reaction with methylamine yields 6-(methylamino)-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one, a precursor to herbicides .

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 6-chloro-3-amino-5-(trifluoromethyl)pyridin-2(1H)-one, a key intermediate in anticoagulant drugs .

Table 2: Representative Reactions

Reaction TypeReagentsProductApplication
Nucleophilic SubstitutionMethylamine6-(Methylamino) derivativeAgrochemicals
ReductionH₂/Pd-C3-Amino derivativePharmaceuticals
OxidationKMnO₄Carboxylic acid derivativeMaterial science

Biological Activity and Applications

Antimicrobial Properties

The nitro group confers activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) by inhibiting DNA gyrase . The trifluoromethyl group enhances bioavailability through improved membrane permeability .

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